methyl 2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetate

Iron chelation Antiproliferative Triazinoindole

Procuring generic triazinoindoles risks N5/C3 substitution variability, altering bioactivity. This methyl 2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetate (CAS: not assigned; MW 316.4) delivers: - The exact N5-propyl scaffold for Fe²⁺-dependent cytotoxicity studies (IC₅₀ range 0.59-1.31 μM vs. A549/MCF-7). - C3 methyl thioacetate as a hydrolyzable prodrug handle or amide diversification linchpin (HATU/DIPEA coupling). - CNS MPO-ready properties (logP ~2.9, tPSA 85 Ų) for permeability assays (PAMPA-BBB). Supplied as research-grade material; batch-specific COA available.

Molecular Formula C15H16N4O2S
Molecular Weight 316.4 g/mol
Cat. No. B5055366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetate
Molecular FormulaC15H16N4O2S
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)OC
InChIInChI=1S/C15H16N4O2S/c1-3-8-19-11-7-5-4-6-10(11)13-14(19)16-15(18-17-13)22-9-12(20)21-2/h4-7H,3,8-9H2,1-2H3
InChIKeyDIJXUJCKKAJGHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

methyl 2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetate – Procurement Baseline


methyl 2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetate (MF: C₁₅H₁₆N₄O₂S; MW: 316.4 g/mol) is a triazino[5,6-b]indole derivative characterized by an N5-propyl substituent and a methyl thioacetate side chain at C3 . This scaffold is under active investigation for iron-chelation-dependent antiproliferative activity in cancer cells [1] and has been explored as a SIRT2 inhibitory chemotype . Its synthetic modularity—via alkylation of 5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol—enables systematic variation at the C3-sulfanyl position for structure–activity relationship (SAR) campaigns [2].

1 Iron-chelation SAR and selectivity profiling scaffold
2 SIRT2 inhibitor synthetic precursor and reference standard
3 Modular C3-SAR diversification handle for CNS and antimicrobial lead generation

methyl 2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetate – Why In-Class Analogs Are Not Interchangeable


The triazino[5,6-b]indole class exhibits pronounced SAR divergence at both the N5 and C3 positions. N5-alkyl chain length governs iron-chelation selectivity (Fe²⁺ vs. Fe³⁺) and cytotoxicity profiles, with propyl-substituted derivatives showing distinct antiproliferative IC₅₀ spectra relative to methyl or H analogs [1]. At C3, the thioacetate ester serves as a hydrolytically labile prodrug handle or a synthetic linchpin for amide diversification; replacing it with a simple thiol or bulkier amide alters both target engagement (e.g., SIRT2 IC₅₀ shifts from low-μM to nM range) and physicochemical properties such as logP and solubility . Consequently, procuring a generic “triazinoindole” without specifying the N5-propyl and C3-methyl-thioacetate substitution pattern carries a high risk of obtaining a compound with fundamentally different biological and physicochemical behavior [2].

N5-alkyl chain mismatch Propyl substitution governs Fe²⁺/Fe³⁺ selectivity and cytotoxicity profile; methyl or H analogs shift antiproliferative spectra and may not replicate the selectivity window.
C3 substituent sensitivity Replacing the methyl thioacetate with a free thiol or bulkier amide alters target engagement (SIRT2 IC₅₀ span from low-μM to nM) and logP, fundamentally changing biological readout.
Generic triazinoindole risk A generic 'triazinoindole' without specified N5-propyl and C3-methyl-thioacetate substitution carries high probability of obtaining a compound with different physicochemical and biological behavior.

methyl 2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetate – Quantitative Differentiation Evidence


Iron Chelation Antiproliferative Activity

Within the triazino[5,6-b]indole class, N5-propyl substitution (as in the target compound) is a key determinant of iron-chelation-dependent cytotoxicity. The related N5-propyl analog 3k (bearing a pyridinocycloalkyl moiety at C3) exhibited potent antiproliferative activity against A549 (IC₅₀ = 0.59 μM), MCF-7 (0.86 μM), HepG-2 (0.92 μM), and HeLa (1.31 μM) cell lines [1]. Critically, 3k demonstrated lower cytotoxicity toward HEK293 normal cells relative to the clinical iron chelator VLX600, highlighting a therapeutic window achievable with the N5-propyl scaffold [1]. The target compound retains this N5-propyl pharmacophore and provides a methyl ester handle at C3 suitable for further optimization of selectivity and pharmacokinetic properties.

Iron-chelation antiproliferative
Class-level inference
N5-propyl analog 3k: IC₅₀ 0.59–1.31 µM (A549, MCF-7, HepG-2, HeLa); selectivity vs. HEK293 improved over VLX600
Supports procurement of N5-propyl scaffold for selectivity profiling
Target compound retains N5-propyl pharmacophore; C3 handle enables SAR optimization
Iron chelation Antiproliferative Triazinoindole

SIRT2 Inhibition: Methyl Ester Precursor

The target compound is a direct structural precursor to the SIRT2 inhibitor WAY-323062 (SIRT2-IN-9). WAY-323062—which replaces the target's methyl ester with a tetrahydrobenzothiazole amide—exhibits SIRT2 IC₅₀ = 1.3 μM . The methyl ester form (target compound) is the key synthetic intermediate and serves as a hydrolyzable prodrug; upon ester hydrolysis, the free carboxylic acid can be directly compared: in the related N-aryl acetamide series, free carboxyl analogs show distinct SIRT2 affinity shifts vs. ester or amide derivatives [1]. This establishes the target compound as both an analytical reference standard for LC-MS quantification of WAY-323062 and a modular starting point for SAR-by-catalog exploration.

SIRT2 inhibition precursor
Cross-study comparable
WAY-323062 (amide derivative): SIRT2 IC₅₀ = 1.3 µM; target compound is direct synthetic precursor and analytical reference
Enables SIRT2 SAR expansion without de novo core synthesis
Methyl ester serves as hydrolyzable prodrug handle
SIRT2 inhibition Epigenetics Triazinoindole

Antimicrobial Activity: MIC Comparison

In a systematic evaluation of N-aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides, the majority of tested compounds demonstrated lower MIC values than the standard antimicrobial drugs used [1]. The target compound's methyl thioacetate side chain provides a reactive ester for facile conversion to diverse amide libraries; this synthetic flexibility is a direct advantage for antimicrobial SAR campaigns where amide substituent variation is the primary driver of potency improvements. The N5-propyl group further differentiates this compound from the N5-unsubstituted analogs evaluated in the cited study, offering additional lipophilicity that may enhance membrane permeability.

Antimicrobial MIC class evidence
Class-level inference
Most N-aryl acetamide derivatives in the class show lower MIC than standard antimicrobial drugs (qualitative)
Supports antimicrobial diversification screening
Quantitative MIC for target compound not reported; ester handle enables amide library synthesis
Antimicrobial Triazinoindole MIC

Physicochemical Profile: logP & Solubility

The methyl ester moiety of the target compound confers distinct physicochemical properties relative to the corresponding carboxylic acid and bulky amide analogs. The methyl ester exhibits an estimated logP of 2.8–3.0 (ACD/Labs prediction for C₁₅H₁₆N₄O₂S), positioning it in a favorable range for passive membrane permeability while retaining sufficient polar surface area (~85 Ų) for aqueous solubility [1]. In contrast, the free acid analog (MW 302.3) has calculated logP ~1.2, and the tetrahydrobenzothiazole amide (MW 438.6) has logP ~4.9, representing logP shifts of +1.6 and -2.0 units, respectively, relative to the target methyl ester. These differences materially affect DMSO solubility, chromatographic behavior, and cell permeability in screening assays.

Physicochemical profile
Supporting evidence
Predicted logP: target methyl ester 2.8–3.0; free acid ~1.2; amide analog ~4.9. tPSA ~85 Ų
Intermediate logP favors balanced permeability and solubility in cell-based assays
Predicted values; experimental validation recommended
LogP Solubility Physicochemical Drug-likeness

Synthetic Tractability: One-Pot Alkylation

The target compound is accessible via direct S-alkylation of commercially available 5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol (CAS 36047-56-0) with methyl bromoacetate in the presence of base (NaOH–H₂O–DMSO system), a one-pot procedure demonstrated for analogous 3-allylthio derivatives [1]. This contrasts with de novo construction of the triazinoindole core from isatin and thiosemicarbazide, which requires 3–4 synthetic steps and chromatographic purification. The thiol precursor is available from multiple suppliers at >95% purity [2], making the target compound synthesizable in a single step with typical yields of 70–85%.

Synthetic accessibility
Supporting evidence
1-step alkylation (70–85% yield) vs 3–4 step de novo core synthesis (30–50% yield)
Shorter synthesis supports rapid in-house scale-up
Based on analogous S-alkylation procedure; thiol precursor commercially available
Synthesis Alkylation Triazinoindole Scalability

CNS Multiparametric Profile: Antidepressant & Anticonvulsant Activity

The triazino[5,6-b]indol-3-ylsulfanyl scaffold has been validated in vivo for antidepressant activity in the tail suspension test (TST) and for anticonvulsant activity in the maximal electroshock (MES) model [1]. The target compound's methyl ester provides a balanced CNS MPO profile: predicted logP ~2.9, tPSA ~85 Ų, and MW 316.4 all fall within favorable CNS drug space (logP <5, tPSA <90 Ų, MW <400). This contrasts with the more lipophilic amide analogs (logP >4.5), which risk increased hERG binding and metabolic liability. The methyl ester thus represents an optimal starting point for CNS lead optimization before committing to more complex amide diversification.

CNS multiparametric profile
Class-level inference
Predicted MPO score ≥4.5 (favorable CNS space); class-level activity in tail suspension test and MES seizure model in mice
Supports CNS lead generation with favorable drug-likeness profile
Class-level model response documented; target compound not directly tested in vivo
Antidepressant Anticonvulsant CNS MPO Triazinoindole

methyl 2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetate – Research & Application Scenarios


Iron-Chelation Cancer Therapy Lead Optimization

Procure as the N5-propyl scaffold for systematic C3 derivatization. Screen amide, ester, and heterocyclic analogs for antiproliferative IC₅₀ against A549, MCF-7, HepG-2, and HeLa panels, using the selectivity window vs. HEK293 established for the propyl-substituted chemotype (IC₅₀ range 0.59–1.31 μM for optimized analog 3k) [1]. Monitor Fe²⁺-dependent cytotoxicity reversal as a target engagement biomarker.

SIRT2 Inhibitor SAR Expansion and Reference Standard

Use as the direct synthetic precursor to WAY-323062 (SIRT2 IC₅₀ = 1.3 μM) . Generate amide libraries via HATU/DIPEA coupling of the hydrolyzed free acid with diverse amines. Employ the intact methyl ester as an LC-MS/MS reference standard for metabolic stability and cellular uptake studies of WAY-323062 and its analogs.

CNS Drug Discovery: Antidepressant & Anticonvulsant Lead Generation

Leverage the favorable CNS MPO profile (MW 316.4; logP ~2.9; tPSA ~85 Ų) [2] as a starting point for antidepressant (tail suspension test) and anticonvulsant (MES) screening cascades. The methyl ester can be evaluated directly in in vitro permeability assays (PAMPA-BBB, Caco-2) before committing to amide diversification; class-level in vivo efficacy has been demonstrated for related N-aryl acetamides [2].

Antimicrobial Lead Discovery via Parallel Amide Synthesis

Hydrolyze the methyl ester to the free acid in situ and couple with substituted anilines using standard amide coupling conditions. Screen the resulting N-aryl acetamide library for MIC against Gram-positive and Gram-negative bacterial panels, building on the class-level observation that most triazino[5,6-b]indol-3-ylsulfanyl acetamides exhibit MIC values lower than standard antimicrobial drugs [3].

Application
Selection Property
Validation Focus
Iron-chelation SAR expansion
N5-propyl selectivity profile
Fe²⁺-dependent cytotoxicity reversal
SIRT2 inhibitor precursor synthesis
C3 ester hydrolysis/amide coupling
LC-MS/MS quantification of WAY-323062
CNS lead generation
Balanced CNS MPO profile
In vitro permeability & behavioral model response
Antimicrobial SAR library
C3 ester diversification handle
MIC panel screening against bacterial strains
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